molecular formula C15H15FO2 B6374258 4-(4-Ethoxy-2-methylphenyl)-2-fluorophenol CAS No. 1261965-40-5

4-(4-Ethoxy-2-methylphenyl)-2-fluorophenol

Cat. No.: B6374258
CAS No.: 1261965-40-5
M. Wt: 246.28 g/mol
InChI Key: NYBLHEPYRJFXDQ-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-2-methylphenyl)-2-fluorophenol is a chemical compound with the molecular formula C15H15FO2 It is known for its unique structural features, which include an ethoxy group, a methyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-2-methylphenyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-2-methylphenol and fluorobenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification methods ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-2-methylphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and properties.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-(4-Ethoxy-2-methylphenyl)-2-fluorophenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The ethoxy and methyl groups may also contribute to the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethoxy-2-methylphenyl)-3-fluorophenol
  • 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol
  • 4-(4-Ethoxy-2-methylphenyl)phenol

Uniqueness

4-(4-Ethoxy-2-methylphenyl)-2-fluorophenol is unique due to the specific positioning of the fluorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-ethoxy-2-methylphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO2/c1-3-18-12-5-6-13(10(2)8-12)11-4-7-15(17)14(16)9-11/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBLHEPYRJFXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684369
Record name 4'-Ethoxy-3-fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-40-5
Record name 4'-Ethoxy-3-fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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